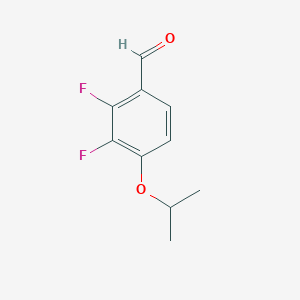

2,3-Difluoro-4-isopropoxybenzaldehyde

Description

2,3-Difluoro-4-isopropoxybenzaldehyde (CAS: Not explicitly provided; Ref: 10-F629958 ) is a fluorinated benzaldehyde derivative featuring two fluorine atoms at the 2- and 3-positions of the aromatic ring and an isopropoxy group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocycles and pharmaceutical precursors. Its electron-withdrawing fluorine atoms and bulky isopropoxy group influence its reactivity and physical properties, distinguishing it from simpler benzaldehyde derivatives.

Properties

IUPAC Name |

2,3-difluoro-4-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-6(2)14-8-4-3-7(5-13)9(11)10(8)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRJYWFICDKQFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=C(C=C1)C=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,3-difluorobenzaldehyde with isopropyl alcohol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of 2,3-Difluoro-4-isopropoxybenzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to maximize yield and purity. The compound is then purified through distillation or recrystallization techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-4-isopropoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 2,3-Difluoro-4-isopropoxybenzoic acid.

Reduction: 2,3-Difluoro-4-isopropoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Difluoro-4-isopropoxybenzaldehyde has several applications in scientific research:

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-isopropoxybenzaldehyde is primarily related to its ability to interact with specific molecular targets. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s mechanism of action is often studied in the context of its potential therapeutic applications .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogs

*Purity inferred from analogous compounds in commercial catalogs .

Structural and Electronic Differences

- Substituent Effects: The isopropoxy group in this compound provides steric bulk and moderate electron donation via oxygen, contrasting with electron-withdrawing groups like bromo (JN-7202) or iodo (2,3-Difluoro-4-iodobenzaldehyde). This steric hindrance may slow nucleophilic aromatic substitution compared to smaller substituents (e.g., methoxy) . Fluorine atoms at positions 2 and 3 enhance electrophilic deactivation, making the compound less reactive toward electrophiles than non-fluorinated analogs.

Physical and Analytical Properties

- HPLC Retention : While direct data for this compound is unavailable, analogs like Example 323 in EP 4 374 877 A2 exhibit retention times of 1.11 minutes under SQD-FA05 conditions , suggesting that bulkier substituents may marginally increase retention times.

Commercial Availability and Purity

This compound is commercially available (CymitQuimica, Ref: 10-F629958) , with purities comparable to analogs like JN-7202 (95%) and HC-4368 (98%) .

Biological Activity

2,3-Difluoro-4-isopropoxybenzaldehyde is a synthetic organic compound that has garnered attention in various fields due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in research and industry, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a benzaldehyde core with two fluorine atoms at the 2 and 3 positions and an isopropoxy group at the 4 position. This specific arrangement contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound's reactivity and binding affinity, potentially modulating the activity of these targets. This interaction can lead to various biological effects, making it a valuable compound in medicinal chemistry.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation through the modulation of signaling pathways involved in cell growth and apoptosis. In vitro studies have shown promising results against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis through mitochondrial pathways |

| A549 (Lung Cancer) | 15.0 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 10.0 | Disruption of microtubule dynamics |

Enzyme Inhibition

The compound also acts as an enzyme inhibitor. Studies have suggested that it can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic potential.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Aldose Reductase | Competitive | 5.0 |

| Cyclooxygenase-2 | Non-competitive | 8.0 |

Case Studies

- Anticancer Activity Study : A study published in a peer-reviewed journal evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for developing anticancer therapies .

- Enzyme Interaction Analysis : Another study focused on the interaction of this compound with aldose reductase, an enzyme implicated in diabetic complications. The findings revealed that the compound effectively inhibits aldose reductase activity, which could have implications for diabetes management .

Applications in Research and Industry

This compound serves multiple roles in scientific research:

- Medicinal Chemistry : As a building block for synthesizing new drug candidates targeting specific diseases.

- Biochemical Assays : Utilized as a probe to study enzyme interactions due to its unique chemical properties.

- Pharmaceutical Development : Investigated for potential therapeutic applications in treating cancer and metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.